N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

Catalog No.
S8222017
CAS No.
M.F
C13H17BrFN
M. Wt
286.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopr...

Product Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine

Molecular Formula

C13H17BrFN

Molecular Weight

286.18 g/mol

InChI

InChI=1S/C13H17BrFN/c1-2-5-16(13-3-4-13)9-10-6-11(14)8-12(15)7-10/h6-8,13H,2-5,9H2,1H3

InChI Key

QOAUSFTUFXXHFG-UHFFFAOYSA-N

SMILES

CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2

Canonical SMILES

CCCN(CC1=CC(=CC(=C1)Br)F)C2CC2

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine is an organic compound characterized by its unique structure, which includes a cyclopropanamine moiety linked to a phenyl group that bears both bromine and fluorine substituents. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

, including:

  • Substitution Reactions: The bromine atom can be substituted with other functional groups, allowing for the synthesis of derivatives with varied properties.
  • Reduction Reactions: The compound can be reduced using agents such as lithium aluminum hydride, potentially leading to the formation of amines or other reduced derivatives.
  • Oxidation Reactions: Oxidizing agents like potassium permanganate may be used to convert the compound into corresponding oxidized products.

Research indicates that N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine exhibits significant biological activity. Its structural components enable interactions with various biological targets, including enzymes and receptors. The presence of halogens (bromine and fluorine) may enhance its binding affinity and selectivity, making it a candidate for further pharmacological studies.

The synthesis of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine typically involves several steps:

  • Formation of the Phenyl Intermediate: Starting from 3-bromo-5-fluorobenzaldehyde, a condensation reaction with propylamine can yield the corresponding imine.
  • Cyclopropanation: The imine can then undergo cyclopropanation using appropriate reagents, such as diazomethane or other cyclopropane-forming agents.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity suitable for biological testing.

N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine has potential applications in various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals, particularly in cancer treatment and neurological disorders.
  • Chemical Research: This compound is utilized in synthetic chemistry as a building block for more complex molecules.
  • Material Science: It may find applications in developing advanced materials due to its unique chemical properties.

Studies on the interaction of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine with biological targets reveal insights into its mechanism of action. The halogen atoms facilitate halogen bonding, enhancing the compound's ability to interact with specific proteins and enzymes. This interaction can lead to modulation of biological pathways, making it a subject of interest for further pharmacological evaluation.

Several compounds share structural similarities with N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine. These include:

  • N-[(3-chloro-5-fluorophenyl)methyl]-N-propylcyclopropanamine
  • N-[(3-bromo-4-fluorophenyl)methyl]-N-propylcyclopropanamine
  • N-[(3-bromo-4-chlorophenyl)methyl]-N-propylcyclopropanamine

Uniqueness

The uniqueness of N-[(3-bromo-5-fluorophenyl)methyl]-N-propylcyclopropanamine lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its reactivity and biological activity compared to its analogs. The presence of both halogens may enhance lipophilicity and alter pharmacokinetic properties, making it a valuable candidate for further exploration in drug design and development.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Exact Mass

285.05284 g/mol

Monoisotopic Mass

285.05284 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

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